2-Chloro-4-(fluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-(fluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
2-Chloro-4-(fluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The mode of action of this compound is attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of key inflammatory mediators. This results in the suppression of the inflammatory response, contributing to its anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of key inflammatory mediators, resulting in the suppression of the inflammatory response .
Biochemical Analysis
Biochemical Properties
They are involved in a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Mechanism
Some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Metabolic Pathways
Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(fluoromethyl)pyrimidine typically involves the introduction of a fluoromethyl group into a pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with a fluoromethylating agent under specific conditions. For example, the reaction can be carried out using fluoromethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(fluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Fluoromethyl carboxylic acids.
Reduction: Methyl-substituted pyrimidines.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-4-(fluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Agrochemicals: It is employed in the development of herbicides and fungicides due to its ability to interfere with biological pathways in plants and fungi.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(fluoromethyl)pyrimidine
- 2-Chloro-4-(methylthio)pyrimidine
Comparison
2-Chloro-4-(fluoromethyl)pyrimidine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. Compared to 2-Chloro-4-(trifluoromethyl)pyrimidine, it has a less electron-withdrawing effect, making it more reactive in certain nucleophilic substitution reactions. The fluoromethyl group also provides a balance between hydrophobicity and hydrophilicity, which can be advantageous in drug design.
Properties
IUPAC Name |
2-chloro-4-(fluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-1-4(3-7)9-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQVRXQHMAPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CF)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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